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Introduction

Nafamostat mesylate is a broad-spectrum, synthetic serine protease inhibitor.[1][2][3] It is

clinically utilized in some countries for treating conditions like acute pancreatitis and

disseminated intravascular coagulation (DIC), and as an anticoagulant during hemodialysis.[2]

[3] Its mechanism involves the inhibition of a wide range of proteases, including trypsin,

thrombin, plasmin, and kallikrein.[4] More recently, Nafamostat has garnered significant

interest for its potential antiviral properties, particularly its ability to inhibit Transmembrane

Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of coronaviruses like

SARS-CoV-2.[5][6]

A critical consideration for in vivo studies is Nafamostat's extremely short plasma half-life,

reported to be between 8 and 23 minutes in humans.[2][7] This rapid clearance necessitates

careful planning of administration routes and dosing frequencies to maintain effective

concentrations at the target site. These application notes provide a summary of reported dosing

regimens and detailed protocols for the administration of Nafamostat in rodent models to guide

researchers in preclinical study design.

Data Presentation: Nafamostat Dosing in Rodent
Models
The following tables summarize quantitative data from various preclinical studies, detailing the

administration routes, dosages, and experimental contexts for Nafamostat in rats, mice, and
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hamsters.

Table 1: Summary of Nafamostat Dosing and Administration in Rat Models
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Indication /
Model

Strain
Administrat
ion Route

Dosage
Vehicle /
Formulation

Key
Findings /
Notes

Pharmacokin

etics

Sprague-

Dawley

Intravenous

(IV)
2 mg/kg 5% DMSO

Showed a

multiexponen

tial decline

with an

elimination

half-life of

~1.39 hours.

[4][8][9]

Pharmacokin

etics

Sprague-

Dawley
Oral (PO) 20 mg/kg

10% DMSO

or 10%

DMSO with

10% Tween

80

Rapidly

absorbed;

very low oral

bioavailability

(0.95% -

1.59%).[4][8]

[9]

Pharmacokin

etics

Sprague-

Dawley

Intravenous

(IV)
1 mg/kg Not specified

Rapid

clearance,

undetectable

within 0.5

hours.[10]

Pharmacokin

etics

Sprague-

Dawley

Subcutaneou

s (SC)
20 mg/kg Not specified

Detected for

up to 2 hours

post-

administratio

n.[10]

Spinal Cord

Injury

Not Specified Intraperitonea

l (i.p.)

10 mg/kg/day 0.9% Saline Effective

functional

recovery

when

administered

2-12 hours
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post-injury.[1]

[11]

Acute

Pancreatitis

Sprague-

Dawley

Intravenous

(IV) Infusion

5, 10, or 25

µg/kg/h
Saline

Dose-

dependently

reduced

mortality and

histological

evidence of

pancreatitis.

[12]

Exertional

Heat Stroke

Sprague-

Dawley

Intraperitonea

l (i.p.)
0.5 mg/kg

Not specified

(solution of

0.5 mg/mL)

Significantly

improved the

72-hour

survival rate

compared to

the untreated

group.[7]

Table 2: Summary of Nafamostat Dosing and Administration in Other Rodent Models (Mouse &

Hamster)
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Indication /
Model

Species /
Strain

Administrat
ion Route

Dosage
Vehicle /
Formulation

Key
Findings /
Notes

SARS-CoV-2

Infection

Mouse

(BALB/c)

Intraperitonea

l (i.p.)
20 mg/kg PBS

Less effective

than

intranasal

route;

produced a

<5-fold

reduction in

lung viral

titers.[13]

SARS-CoV-2

Infection

Mouse

(BALB/c &

K18-hACE2)

Intranasal

(i.n.)

0.3 or 3

mg/kg
DMEM

Pre-treatment

with 3 mg/kg

resulted in a

nearly 2-log

reduction in

lung viral

titers.[13]

Pancreatic

Tumor

Mouse

(SCID)

Intraperitonea

l (i.p.)
30 mg/kg Not specified

Suppressed

tumor growth

when

combined

with

gemcitabine.

[14]

Pruritus

(Itching)
Mouse (ICR)

Intraperitonea

l (i.p.)
1-10 mg/kg Not specified

Dose-

dependently

inhibited

scratching

induced by

compound

48/80.[14]
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SARS-CoV-2

Chemoproph

ylaxis

Hamster

(Syrian

Golden)

Intranasal

(i.n.)

5 mg/kg

(twice daily)
Water

Prevented

airborne

transmission

and

significantly

lowered viral

RNA in nasal

turbinates.[5]

Visualized Workflows and Pathways
dot digraph "experimental_workflow" { graph [bgcolor="#FFFFFF", compound=true,

concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-

serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"];

node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11,

margin="0.1,0.1"];

subgraph "cluster_prep" { label="Phase 1: Preparation"; bgcolor="#F1F3F4"; style="rounded";

acclimatization [label="Animal Acclimatization\n(e.g., 7 days)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; grouping [label="Randomization &\nGroup Assignment",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_prep [label="Nafamostat
Formulation\n(Vehicle Selection & Dissolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

acclimatization -> grouping -> drug_prep; }

subgraph "cluster_admin" { label="Phase 2: Administration & Monitoring"; bgcolor="#F1F3F4";

style="rounded"; admin [label="Nafamostat Administration\n(Select Route: IV, IP, PO, IN, SC)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Post-Administration

Monitoring\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; admin -

> monitoring; }

subgraph "cluster_analysis" { label="Phase 3: Endpoint Analysis"; bgcolor="#F1F3F4";

style="rounded"; sampling [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; analysis [label="Endpoint Measurement\n(e.g., Viral Titer, Biomarkers,

Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis

&\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling -> analysis -> data; }
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drug_prep -> admin [lhead=cluster_admin, ltail=cluster_prep, minlen=2]; monitoring ->

sampling [lhead=cluster_analysis, ltail=cluster_admin, minlen=2]; } caption [label="Fig 1.

General experimental workflow for in vivo Nafamostat studies in rodents.", shape=plaintext,

fontname="Roboto,Arial,sans-serif", fontsize=10]; }

dot digraph "tmprss2_pathway" { graph [bgcolor="#FFFFFF", compound=true,

concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Roboto,Arial,sans-

serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"];

node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11,

margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];

subgraph "cluster_virus" { label="Extracellular"; bgcolor="#F1F3F4"; style=invis; virus

[label="SARS-CoV-2", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_cell" { label="Host Cell Membrane"; bgcolor="#F1F3F4"; style="rounded";

ace2 [label="ACE2 Receptor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; tmprss2

[label="TMPRSS2 Protease", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_inhibitor" { label=""; bgcolor="#F1F3F4"; style=invis; nafamostat
[label="Nafamostat", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

entry [label="Viral Entry &\nMembrane Fusion", shape=cds, fillcolor="#34A853",

fontcolor="#FFFFFF"]; infection [label="Cellular Infection", shape=ellipse, fillcolor="#202124",

fontcolor="#FFFFFF"];

virus -> ace2 [label="1. Binding"]; ace2 -> tmprss2 [label="2. S-Protein Priming", style=dashed,

arrowhead=none]; tmprss2 -> entry [label="3. Cleavage & Activation", color="#34A853"];

nafamostat -> tmprss2 [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; entry

-> infection; } caption [label="Fig 2. Nafamostat inhibits SARS-CoV-2 entry by blocking the

TMPRSS2 protease.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }

dot digraph "pharmacokinetics_workflow" { graph [bgcolor="#FFFFFF", compound=true,

concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-

serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"];

node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11,

margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];
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start [label="Rodent Dosing\n(IV or PO)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; blood_collection [label="Serial Blood Sampling\n(Defined Time Points)",

fillcolor="#FBBC05", fontcolor="#202124"]; processing [label="Plasma

Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction

[label="Solid Phase Extraction\nof Nafamostat from Plasma", fillcolor="#34A853",

fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis\n(Quantification)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_calc [label="Pharmacokinetic Parameter

Calculation\n(t½, Cmax, AUC, Bioavailability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end

[label="PK Profile", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> blood_collection; blood_collection -> processing; processing -> extraction; extraction ->

analysis; analysis -> pk_calc; pk_calc -> end; } caption [label="Fig 3. Workflow for

pharmacokinetic analysis of Nafamostat in rodents.", shape=plaintext,

fontname="Roboto,Arial,sans-serif", fontsize=10]; }

Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common routes of

Nafamostat administration in rodents. All procedures should be performed under an approved

animal care and use protocol.

Protocol 1: Intraperitoneal (IP) Injection
This route is common for systemic delivery and is used in various models, including spinal cord

injury and oncology.[1][14]

Materials:

Nafamostat mesylate

Sterile vehicle (e.g., 0.9% saline)

Sterile syringes (1 mL or 3 mL)

Needles (23-27 gauge, depending on animal size)[15]

70% Ethanol for disinfection
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Appropriate animal restraint device or towel

Animal Preparation:

Accurately weigh the animal to calculate the precise injection volume.

Prepare the Nafamostat solution. For a 10 mg/kg dose in a 250g rat using a 1 mg/mL

solution, the injection volume would be 2.5 mL.[1] Ensure the final volume does not

exceed recommended guidelines (e.g., <10 mL/kg for rats).[15]

Warm the solution to room or body temperature to minimize discomfort.[15]

Procedure:

Restrain the rodent securely. For rats, a two-person technique is often preferred.[15] One

person restrains the animal while the other injects.

Position the animal in dorsal recumbency (on its back) with the head slightly lower than

the body to allow abdominal organs to shift away from the injection site.

Identify the injection landmark: the lower right quadrant of the abdomen. This location

avoids the cecum, urinary bladder, and other vital organs.[15]

Insert the needle, bevel up, at a 30-40° angle into the identified quadrant. The depth of

insertion should be just enough for the entire bevel to penetrate the abdominal wall.

Aspirate gently by pulling back the plunger to ensure no blood or intestinal contents are

drawn. If either is present, withdraw the needle and prepare a new sterile injection.

Inject the solution at a steady pace.

Withdraw the needle and return the animal to its cage.

Post-Administration Monitoring:

Observe the animal for at least 15-30 minutes for any immediate adverse reactions.
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Monitor for signs of distress, pain (e.g., hunched posture, piloerection), or injection site

complications over the next 24 hours.

Protocol 2: Intravenous (IV) Injection (Tail Vein)
IV administration provides 100% bioavailability and is the gold standard for pharmacokinetic

studies.[4][8][16]

Materials:

Nafamostat mesylate

Sterile vehicle (e.g., 5% DMSO in saline)[4]

Sterile syringes (1 mL)

Needles (25-30 gauge)

A warming device (heat lamp or warming pad)

A rodent restraint device

Animal Preparation:

Calculate the required dose and volume based on the animal's body weight.

Place the animal in the restraint device.

Warm the animal's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-

2 minutes. This causes vasodilation of the lateral tail veins, making them easier to

visualize and access.

Procedure:

Position the tail and wipe it with 70% ethanol. The two lateral tail veins should be visible.

Hold the tail securely and introduce the needle, bevel up, into one of the lateral veins at a

shallow angle (~15-20 degrees).
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Advance the needle slightly within the vein. Correct placement may be confirmed by a

small "flash" of blood in the needle hub.

Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous

bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal

site.

After injection, withdraw the needle and apply gentle pressure to the injection site with

gauze to prevent bleeding.

Post-Administration Monitoring:

Monitor the animal for any signs of distress.

Check the tail for signs of hematoma or necrosis in the hours following the injection.

Protocol 3: Intranasal (IN) Instillation
This route is ideal for targeting the respiratory tract, as demonstrated in studies of respiratory

viruses.[5][13]

Materials:

Nafamostat mesylate

Sterile vehicle (e.g., water, PBS, or DMEM)[5][13]

Micropipette with sterile tips

Light anesthesia (e.g., isoflurane)

Animal Preparation:

Prepare the Nafamostat solution at the desired concentration. Total volumes are typically

small (e.g., 50 µL for mice).[13]

Briefly anesthetize the animal until it is sedated but still breathing regularly.

Procedure:
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Hold the animal in a supine position.

Using a micropipette, carefully dispense half of the total volume (e.g., 25 µL) into one

nostril.

Allow the animal to inhale the droplet.

Dispense the remaining volume into the other nostril.

Hold the animal in the same position for a few moments to ensure the full dose is inhaled

into the respiratory tract.

Post-Administration Monitoring:

Monitor the animal until it has fully recovered from anesthesia.

Observe for any signs of respiratory distress.

Protocol 4: Oral Gavage (PO)
Oral gavage ensures accurate dosing when oral administration is required, though Nafamostat
has very low oral bioavailability.[4][8][9]

Materials:

Nafamostat mesylate

Vehicle (e.g., 10% DMSO in water)[4]

Oral gavage needle (a metal tube with a ball-tip to prevent esophageal injury)

Syringe

Animal Preparation:

Calculate the dose based on body weight.

Select the appropriate size gavage needle for the animal (e.g., 20-22 gauge for mice, 16-

18 gauge for rats).
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Procedure:

Restrain the animal securely, ensuring the head and body are aligned to create a straight

path to the esophagus.

Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.

Advance the needle along the roof of the mouth and down the esophagus until it reaches

the stomach. The animal should swallow as the tube passes down the esophagus. Do not

force the needle; if resistance is met, withdraw and restart.

Once the needle is in place, deliver the solution.

Smoothly withdraw the needle in a single motion.

Post-Administration Monitoring:

Return the animal to its cage and observe for any signs of distress, particularly respiratory

issues, which could indicate accidental administration into the lungs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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